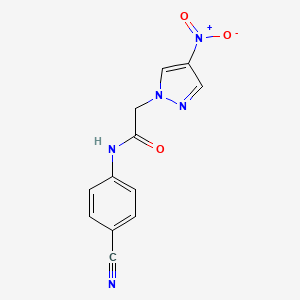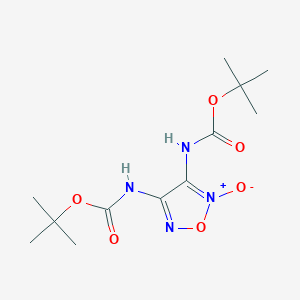![molecular formula C18H24N2O3 B5977972 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione](/img/structure/B5977972.png)
1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione, commonly known as DPI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPI is a highly specific inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
DPI works by binding to the ATP-binding site of 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione and preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in this compound activity and a disruption of the downstream signaling pathways that are regulated by this compound. The specific mechanism by which DPI inhibits this compound varies depending on the isoform of this compound that is being targeted.
Biochemical and Physiological Effects:
DPI has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and this compound isoform being targeted. In general, this compound inhibition by DPI leads to a decrease in cell proliferation, an increase in apoptosis, and a disruption of cell signaling pathways that are regulated by this compound. DPI has also been shown to have neuroprotective effects in animal models of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of DPI as a research tool is its high specificity for 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione. This allows researchers to selectively inhibit this compound without affecting other signaling pathways. DPI is also relatively easy to synthesize and has a long shelf life, making it a convenient reagent for lab experiments. However, DPI has some limitations as a research tool. Its potency can vary depending on the this compound isoform being targeted, and it may have off-target effects at high concentrations.
未来方向
There are many potential future directions for research on DPI and 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione inhibition. One area of interest is the development of more potent and selective this compound inhibitors that can be used in the treatment of cancer and other diseases. Another area of interest is the investigation of the role of this compound in neurological disorders and the development of this compound inhibitors as neuroprotective agents. Finally, the development of new methods for delivering this compound inhibitors to specific tissues or cell types could also be an area of future research.
合成方法
The synthesis of DPI is a multi-step process that involves the reaction of 2,3-dihydro-1H-inden-5-ol with 3-chloropropylamine to form 3-(2,3-dihydro-1H-inden-5-yloxy)propylamine. This intermediate is then reacted with ethyl acetoacetate and piperazine to produce DPI. The purity of DPI can be improved by recrystallization or chromatography.
科学研究应用
DPI has been widely used as a research tool in the field of cell signaling and cancer biology. Its ability to specifically inhibit 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione has allowed researchers to investigate the role of this compound in various cellular processes and to study the potential therapeutic applications of this compound inhibitors in cancer treatment. DPI has also been used to study the effects of this compound inhibition on neuronal function and to investigate the role of this compound in the development of neurological disorders.
属性
IUPAC Name |
1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-19-10-11-20(18(22)17(19)21)9-4-12-23-16-8-7-14-5-3-6-15(14)13-16/h7-8,13H,2-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZGAUSUKSPYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CCCOC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5977905.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5977906.png)

![N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5977926.png)
![5-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5977929.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5977937.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5977941.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5977967.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5977978.png)


![1-(cyclobutylmethyl)-3-hydroxy-3-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5977989.png)
![1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5977993.png)
